Norepinephrine Bitartrate

Adrenergic Receptor Pharmacology β1/β2 Selectivity Vasopressor Mechanism of Action

Norepinephrine bitartrate (CAS 108341-18-0), the bitartrate monohydrate salt of the endogenous catecholamine norepinephrine, is a sympathomimetic amine vasopressor that serves as the first-line agent for managing refractory hypotension in septic shock and is widely used in cardiovascular research. The compound is supplied as a sterile aqueous solution for intravenous infusion, formulated at 1 mg/mL norepinephrine base equivalent (1.89 mg norepinephrine bitartrate, anhydrous basis), with pH 3.0–4.5 maintained by the bitartrate buffer system and nitrogen headspace for oxidative protection.

Molecular Formula C12H19NO10
Molecular Weight 337.28 g/mol
CAS No. 108341-18-0
Cat. No. B000456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorepinephrine Bitartrate
CAS108341-18-0
SynonymsLevophed
Molecular FormulaC12H19NO10
Molecular Weight337.28 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O
InChIInChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2/t8-;1-,2-;/m01./s1
InChIKeyLNBCGLZYLJMGKP-LUDZCAPTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Norepinephrine Bitartrate (CAS 108341-18-0): Pharmacological Profile and Procurement Baseline for Critical Care and Research Applications


Norepinephrine bitartrate (CAS 108341-18-0), the bitartrate monohydrate salt of the endogenous catecholamine norepinephrine, is a sympathomimetic amine vasopressor that serves as the first-line agent for managing refractory hypotension in septic shock and is widely used in cardiovascular research [1]. The compound is supplied as a sterile aqueous solution for intravenous infusion, formulated at 1 mg/mL norepinephrine base equivalent (1.89 mg norepinephrine bitartrate, anhydrous basis), with pH 3.0–4.5 maintained by the bitartrate buffer system and nitrogen headspace for oxidative protection [2]. Pharmacologically, it acts as a potent agonist at α1, α2, and β1 adrenergic receptors with Ki values of approximately 330 nM, 56 nM, and 740 nM respectively, while exhibiting markedly weak partial agonism at the β2-adrenoceptor—a selectivity profile that distinguishes it from epinephrine and underlies its predominant vasoconstrictor rather than vasodilatory clinical effects .

Why Norepinephrine Bitartrate Cannot Be Automatically Substituted with Other Norepinephrine Salts or In-Class Vasopressors in Clinical and Research Settings


Norepinephrine exists in multiple salt forms globally—including bitartrate, tartrate, hemitartrate, hydrochloride, and maleate—each with distinct molecular weights, aqueous solubility profiles, and stability characteristics that preclude simple one-to-one interchange [1]. Critically, norepinephrine base is not commercially available as a standalone pharmaceutical product; all marketed formulations are salt preparations, and on average, norepinephrine salts are approximately half as potent on a weight basis as the stoichiometric base, with the bitartrate form requiring 1.89 mg of anhydrous salt to deliver 1 mg of base equivalent [1]. Substitution between salt forms without molecular-weight-adjusted dose conversion introduces systematic under- or overdosing errors that can compromise both patient hemodynamic management in critical care and experimental reproducibility in preclinical adrenergic signaling studies [1]. Furthermore, the bitartrate salt provides a specific acidic pH buffering environment (pH 3.0–4.5) that suppresses oxidative degradation and racemization of the catechol moiety, a stability advantage not uniformly replicated across hydrochloride or other salt formulations [2]. The quantitative evidence below demonstrates that formulation-specific properties—from receptor-binding pharmacodynamics to clinical outcome data—render norepinephrine bitartrate a scientifically distinct procurement choice rather than an interchangeable commodity.

Quantitative Differentiation Evidence for Norepinephrine Bitartrate: Head-to-Head and Cross-Study Comparisons Against Key Vasopressor Analogues


Norepinephrine Bitartrate Adrenergic Receptor Selectivity: β1/β2 Ratio of 3.3 vs Epinephrine Ratio of 0.55

Norepinephrine bitartrate demonstrates a β1/β2-adrenoceptor selectivity ratio (KiL/KiH) of 3.3, indicating preferential binding to β1 over β2 receptors, whereas epinephrine exhibits a ratio of 0.55, reflecting near-equal or slightly β2-preferring affinity [1]. At the functional level, norepinephrine acts as a partial agonist at the β2-adrenoceptor, generating signaling responses that amount to only ≈50% of those induced by epinephrine or the full agonist isoproterenol in a fluorescence resonance energy transfer (FRET)-based β2AR conformational sensor assay [2]. This attenuated β2 engagement translates into reduced β2-mediated vasodilation in skeletal muscle vascular beds, enabling norepinephrine to produce a net vasoconstrictor response that is unopposed by β2-mediated smooth muscle relaxation—a pharmacodynamic property that distinguishes it from epinephrine and accounts for its preferential use as a pure vasopressor in shock states [3].

Adrenergic Receptor Pharmacology β1/β2 Selectivity Vasopressor Mechanism of Action Catecholamine Signaling

Norepinephrine vs Dopamine 28-Day Mortality in Septic Shock: Pooled Relative Risk 0.91 from 2,043 Patients Across Six Randomized Trials

A systematic review and meta-analysis of six randomized clinical trials totaling 2,043 patients with septic shock compared norepinephrine (n=995) versus dopamine (n=1,048) and found a statistically significant mortality benefit favoring norepinephrine: 479 deaths (48%) in the norepinephrine arm versus 555 deaths (53%) in the dopamine arm, yielding a pooled relative risk of 0.91 (95% CI 0.83–0.99; P = 0.028) for in-hospital or 28-day mortality [1]. A complementary independent meta-analysis by De Backer et al. encompassing 2,768 patients (1,474 norepinephrine, 1,294 dopamine) across five observational and six randomized trials confirmed that dopamine was associated with an increased risk of death in randomized trials: relative risk 1.12 (95% CI 1.01–1.20; P = 0.035) [2]. Additionally, the incidence of cardiac arrhythmias was significantly lower with norepinephrine: pooled RR 0.43 (95% CI 0.26–0.69; P ≤ 0.001) in the Vasu analysis [1] and RR 2.34 (95% CI 1.46–3.77; P = 0.001) favoring norepinephrine in the De Backer analysis [2]. These trials used norepinephrine bitartrate injection formulations (2 mg/mL or 1 mg/mL base equivalent) as the intervention product, and the dopamine comparator was dopamine hydrochloride.

Septic Shock Vasopressor Clinical Trial 28-Day Mortality Evidence-Based Critical Care

48-Hour Physicochemical Stability of Norepinephrine Bitartrate Concentrates in Glucose 5% at Room Temperature for ICU Advance Preparation

Norepinephrine bitartrate solutions at high concentrations of 0.50 mg/mL and 1.16 mg/mL, diluted in 5% glucose (G5%) and stored in polypropylene syringes, retained more than 95.0% of the initial norepinephrine concentration after 48 hours of storage at 20–25°C, whether protected from light or not [1]. The study employed a validated HPLC-PDA method per ICH Q2(R1) guidelines and confirmed the absence of degradation products attributable to norepinephrine oxidation or racemization; the only additional chromatographic peak observed was 5-hydroxymethylfurfural, a glucose degradation product unrelated to norepinephrine instability [1]. This 48-hour stability window at ambient temperature is operationally significant because typical clinical vasopressor preparations are recommended for use within 24 hours; extending the shelf-life to 48 hours reduces pharmacy compounding burden and minimizes drug wastage in intensive care units [2]. In contrast, earlier stability data for norepinephrine bitartrate in the Peddicord et al. 1997 study demonstrated stability over only 8–24 hours across various diluents at room temperature without light protection, and the longer-duration 48-hour data are specifically documented for the bitartrate salt formulation in polypropylene syringes [3].

Drug Stability ICU Formulation Polypropylene Syringe Compatibility High-Concentration Norepinephrine

USP Compendial Quality Specifications for Norepinephrine Bitartrate: Assay, Chiral Purity, and Impurity Limits as Procurement Benchmarks

The United States Pharmacopeia (USP) monograph for Norepinephrine Bitartrate establishes a defined purity window (assay: NLT 97.0% and NMT 102.0% of C8H11NO3·C4H6O6, calculated on the anhydrous basis), a stereochemical identity requirement (specific optical rotation: −10° to −12°, measured at 50 mg/mL in water), a water content specification of 4.5%–5.8% (Method I 〈921〉, consistent with the monohydrate form), and an organic impurity limit for arterenone (absorptivity at 310 nm NMT 0.2 from a 2 mg/mL aqueous solution) [1]. The USP monograph has been updated to replace the legacy titration-based assay with a validated HPLC procedure using a Chromolith Performance RP-18e column (L1 packing), with a typical norepinephrine retention time of approximately 4.3 minutes, and to incorporate an HPLC-based organic impurities test in place of the former UV absorption-based limit test for arterenone . These compendial specifications are legally enforceable quality standards for pharmaceutical-grade norepinephrine bitartrate in the United States and are harmonized with the European Pharmacopoeia monograph for Noradrenaline Tartrate, which specifies identical acceptance criteria [2]. The availability of a USP Reference Standard (USP Norepinephrine Bitartrate RS, CAS 108341-18-0) enables independent verification of supplier quality claims through pharmacopoeial methods [1].

USP Monograph Quality Control Pharmacopoeia Specification Reference Standard

Aqueous Solubility of Norepinephrine Bitartrate Salt vs Norepinephrine Free Base: Enabling Reliable Injectable Formulation at 1 mg Base/mL

Norepinephrine bitartrate (monohydrate) is described as freely soluble in water, with experimentally determined aqueous solubility of ≥67 mg/mL at 25°C (equivalent to approximately 198 mM), enabling the reliable manufacture of the standard 1 mg/mL base-equivalent injectable formulation . In contrast, norepinephrine free base (CAS 51-41-2) is sparingly soluble in water, requiring dissolution in strong acid for solubilization—hence the necessity of salt formation for any clinical parenteral product [1]. The bitartrate salt formation converts the poorly soluble catecholamine base into a water-soluble ionic species that remains in solution at clinically relevant concentrations without precipitation upon dilution into infusion vehicles (5% dextrose or 0.9% sodium chloride) [2]. While norepinephrine hydrochloride also exhibits aqueous solubility (reported at 41–50 mg/mL at 25°C), the bitartrate salt provides the additional advantage of a weak acid buffer system (pKa of tartaric acid: ~3.0 and ~4.4) that helps maintain the pH within the optimal stability range of 3.0–4.5 without requiring separate buffering excipients, thereby simplifying the formulation and reducing the risk of pH-dependent oxidative degradation [3].

Aqueous Solubility Salt Formation Injectable Formulation Pharmaceutical Development

Norepinephrine Bitartrate Dose Conversion Factor: 1.89 mg Anhydrous Salt per 1 mg Base—Precision Required for Cross-Formulation Dosing

All FDA-approved norepinephrine bitartrate injection products are labeled with an explicit and invariant conversion factor: 1 mg of norepinephrine base is equivalent to 1.89 mg of norepinephrine bitartrate (anhydrous basis) [1]. This conversion arises from the molecular weight ratio of the bitartrate salt (319.27 g/mol, anhydrous) to norepinephrine free base (169.18 g/mol), yielding a factor of 1.887 [2]. By contrast, norepinephrine hydrochloride (CAS 329-56-6) has a molecular weight of 205.64 g/mol, giving a theoretical base equivalence factor of approximately 1.215—meaning that 1 mg of norepinephrine base corresponds to 1.215 mg of hydrochloride salt . In clinical practice, global norepinephrine products exist as tartrate, bitartrate, hemitartrate, hydrochloride, or maleate salts, and on average, norepinephrine salts are approximately half as potent on a per-milligram basis as the stoichiometric free base [3]. The widespread confusion between norepinephrine base dose and norepinephrine salt dose has been identified as a critical patient safety issue: guidelines and clinical trial protocols that express doses in µg/kg/min without specifying whether they refer to norepinephrine base or a specific salt formulation create systematic dosing errors when products are substituted between countries or between hospital formularies [3].

Dose Conversion Salt Form Equivalence Vasopressor Titration Medication Safety

Evidence-Driven Application Scenarios for Norepinephrine Bitartrate Procurement in Clinical, Research, and Pharmaceutical Quality Settings


Hospital Formulary First-Line Vasopressor for Septic Shock: Mortality Benefit-Justified Procurement

Intensive care units and hospital pharmacy and therapeutics committees should preferentially stock norepinephrine bitartrate injection as the first-line vasopressor for septic shock management, supported by Level I evidence from meta-analyses of randomized controlled trials demonstrating a statistically significant 5% absolute mortality reduction (pooled RR 0.91, 95% CI 0.83–0.99, P=0.028; 2,043 patients across six RCTs) compared to dopamine, along with a 57% relative reduction in cardiac arrhythmia events (RR 0.43, P≤0.001) [1]. The Surviving Sepsis Campaign guidelines recommend norepinephrine as the first-choice vasopressor based on this evidence base, and procurement of the bitartrate salt ensures the exact formulation used in the pivotal clinical trials [2].

ICU Pharmacy Batch Compounding: 48-Hour Stability Data Enabling Advance Preparation Workflows

Hospital pharmacy departments can implement batch compounding of norepinephrine bitartrate in G5% at concentrations up to 1.16 mg/mL in polypropylene syringes with a validated beyond-use date of 48 hours at controlled room temperature (20–25°C), based on the D'Huart et al. 2019 stability study demonstrating >95% concentration retention with no norepinephrine-specific degradation products [3]. This 48-hour window—double the historical 24-hour benchmark from Peddicord et al. 1997 [4]—enables centralized pharmacy preparation during regular working hours, reducing after-hours compounding burden, minimizing emergency retrieval delays, and decreasing drug wastage from daily syringe exchanges in high-acuity units.

β1-Selective Adrenergic Signaling Research: Receptor-Level Differentiation from Epinephrine for Cardiovascular Pharmacology Studies

Preclinical researchers investigating adrenergic receptor signaling in cardiovascular or cardiomyopathy models should select norepinephrine bitartrate over epinephrine hydrochloride when the experimental objective requires a vasoconstrictor-dominant, β2-sparing pharmacological profile. The bitartrate salt provides a β1/β2 selectivity ratio of 3.3 (vs epinephrine's 0.55) and functions as a partial agonist at the β2-adrenoceptor producing only ≈50% of the epinephrine signal [5], ensuring that observed hemodynamic responses are attributable primarily to α1-mediated vasoconstriction and β1-mediated cardiac stimulation rather than confounded by β2-mediated vasodilation [6]. For standardized reporting and inter-laboratory reproducibility, researchers should explicitly document the use of the bitartrate salt form and calculate concentrations based on the 1:1.89 base equivalence factor [7].

Pharmaceutical Quality Control and Regulatory Method Validation: USP Reference Standard Procurement

Analytical laboratories performing quality control release testing, method validation, or system suitability evaluation for norepinephrine-containing drug products must procure USP Norepinephrine Bitartrate RS (CAS 108341-18-0) as the certified reference standard, in accordance with the current USP monograph specifying HPLC-based assay (typical retention time ~4.3 min on L1 packing) and organic impurities testing . The bitartrate salt is the only norepinephrine salt form with an active USP monograph and matching reference standard; alternative salts (e.g., hydrochloride, CAS 329-56-6) lack compendial certification and cannot be substituted for regulatory compliance purposes in markets recognizing USP-NF or Ph. Eur. standards [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norepinephrine Bitartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.